molecular formula C7H6N4O2 B1398864 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-30-2

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No.: B1398864
CAS No.: 1095822-30-2
M. Wt: 178.15 g/mol
InChI Key: PZXHTCLSLSBBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that emerged as part of broader efforts to develop kinase inhibitors for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives gained prominence in the early 21st century due to their structural similarity to purine bases, enabling competitive binding at ATP sites in kinase domains. The methyl-substituted carboxylic acid variant was first synthesized in the 2010s as part of structure-activity relationship (SAR) studies targeting epidermal growth factor receptor (EGFR) inhibition. Its development paralleled advances in fragment-based drug design, where the pyrazolo[3,4-d]pyrimidine core served as a privileged scaffold for optimizing pharmacokinetic properties.

Chemical Nomenclature and Identifiers

IUPAC Name, InChI, and SMILES Representation

  • IUPAC Name : this compound
  • InChI : InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13)
  • SMILES : CN1C2=C(C=N1)C(=NC=N2)C(=O)O

CAS Number and Registry Data

  • CAS Registry : 1095822-30-2
  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.15 g/mol
  • PubChem CID : 57415837 (

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHTCLSLSBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Pyrazolopyrimidine Precursors

Method Overview:
This approach involves the cyclization of suitably substituted pyrazolopyrimidine derivatives, followed by methylation and oxidation steps to introduce the carboxylic acid group at the 4-position.

Key Reaction Steps:

  • Cyclization of 5-amino-1-methylpyrazole derivatives with suitable carbonyl compounds or halogenated intermediates.
  • Methylation at the nitrogen atom of the heterocycle.
  • Oxidation of the methyl group to the carboxylic acid.

Research Data:
A notable synthesis involves reacting 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride, leading to the formation of the target compound after cyclization and oxidation (see). The yield reported is approximately 92%, indicating high efficiency under reflux conditions in toluene.

Step Reagents & Conditions Yield Notes
Cyclization 5-amino-1-methylpyrazole + oxalyl chloride 92% Reflux in toluene, overnight
Purification Filtration, washing - Standard

Multi-step Functionalization of Pyrazole Derivatives

Method Overview:
This method involves stepwise functionalization starting from simpler heterocycles, such as N-methyl-3-aminopyrazole, which undergo halogenation, diazotization, and coupling reactions to introduce the carboxylic acid functionality.

Key Reaction Steps:

  • Halogenation at the 4-position of N-methyl-3-aminopyrazole.
  • Diazotization of the halogenated intermediate to form diazonium salts.
  • Coupling with potassium difluoromethyl trifluoroborate to incorporate the difluoromethyl group.
  • Grignard reaction with carbon dioxide to form the carboxylic acid.

Research Data:
According to recent patent literature, this route is advantageous due to operational simplicity and high overall yield (~64%) with product purities exceeding 99.5%. The process avoids isomer formation typical of traditional methods and is scalable.

Step Reagents & Conditions Yield Notes
Halogenation N-methyl-3-aminopyrazole + halogen - In water, under mild conditions
Diazotization & coupling Sodium nitrite + potassium difluoromethyl trifluoroborate 88.2% Under nitrogen, at -5°C to 50°C
Carboxylation Grignard reagent + CO₂ - Recrystallization yields high purity

Derivatization of Related Heterocycles

Method Overview:
This involves functionalizing pre-existing heterocyclic frameworks, such as pyrazolopyrimidinones, through oxidation and substitution reactions to install the carboxylic acid group at the desired position.

Key Reaction Steps:

  • Oxidation of methyl groups on heterocyclic cores.
  • Nucleophilic substitution at the 4-position with carboxylate derivatives.
  • Purification via recrystallization or chromatography.

Research Data:
While less common, this method has been employed in the synthesis of related derivatives, with yields varying based on substrate complexity. It is often used for analog development rather than large-scale synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Overall Yield Advantages Limitations
Direct Cyclization 5-amino-1-methylpyrazole derivatives Cyclization + oxidation ~92% High yield, straightforward Requires specific precursors
Multi-step Functionalization N-methyl-3-aminopyrazole Halogenation, diazotization, coupling, carboxylation ~64% Operationally simple, scalable Multi-step process
Derivatization Pyrazolopyrimidinones Oxidation + substitution Variable Useful for analogs Less efficient for large-scale

Notes and Research Findings

  • The synthesis from 5-amino-1-methylpyrazole derivatives (Method 1) is well-documented and yields high purity products, making it suitable for pharmaceutical applications.
  • The patent-based multi-step method (Method 2) offers operational simplicity and high selectivity, especially advantageous for fluorinated derivatives.
  • The choice of method depends on the desired scale, purity, and available starting materials.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of derivatives of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid. For example, a study synthesized new derivatives that were evaluated for their efficacy against different cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The most promising compound exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating significant anti-proliferative activity .

Case Study: Epidermal Growth Factor Receptor Inhibitors

A specific derivative of this compound was designed to act as an epidermal growth factor receptor inhibitor. The synthesized derivatives were assessed for their in vitro anti-proliferative activities and showed promising results, particularly compound 12b, which demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor, specifically targeting cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to selective targeting of tumor cells. Research has shown that pyrazolo[3,4-D]pyrimidine derivatives can effectively inhibit CDK2 activity, making them candidates for further development in cancer therapy .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their biological activity. Various analogs have been synthesized to explore how modifications to the core structure affect their potency and selectivity against different targets. For instance, compounds with specific substitutions on the pyrazolo ring have shown enhanced anticancer activity compared to their parent compounds .

Other Biological Activities

Beyond anticancer applications, derivatives of this compound have been explored for other biological activities:

  • Antifungal Activity : Some derivatives have shown promise as antifungal agents, expanding the potential therapeutic applications beyond oncology .
  • Material Science : The unique properties of the pyrazolo[3,4-D]pyrimidine scaffold allow for the development of new materials with specific electronic and photophysical properties .

Summary Table of Key Findings

ApplicationKey FindingsReference
AnticancerCompound 12b showed IC50 values of 8.21 µM (A549) and 19.56 µM (HCT-116)
Kinase InhibitionEffective CDK2 inhibitors with potential for selective cancer therapy
Structure-Activity RelationshipsModifications on the pyrazolo ring enhance potency; analogs exhibit varied biological activity
Antifungal ActivityCertain derivatives display antifungal properties

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid 1-Me, 4-COOH 178.15 Building block for drug synthesis; high polarity for conjugation
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Me, 4-Cl, 6-CH₂Cl 217.08 Reactive intermediate for synthesizing disubstituted derivatives; potential antimicrobial agents
1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea 1-Me, 4-O-linked aryl, urea side chain ~400 (estimated) Pan-RAF inhibitor (IC₅₀: 0.2–1.8 μM); antiproliferative activity in melanoma (A375 cells)
5-(3-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-Me, 5-aryl, 6-S-(fluorobenzyl) 404.86 ALDH1A subfamily inhibitor; 98% HPLC purity
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid 1-Ph, 4-piperidine-4-COOH 323.35 Hybrid structure with enhanced solubility; potential kinase modulator
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-NHMe 163.18 Simplified analog; possible nucleoside mimic

Key Observations:

Substituent Flexibility :

  • The carboxylic acid group in the target compound enables facile derivatization into amides or esters, contrasting with chloro (e.g., 4-chloro-6-(chloromethyl)) or thioether (e.g., 6-((3-fluorobenzyl)thio)) substituents, which are optimized for covalent binding or hydrophobic interactions .
  • Piperidine-4-carboxylic acid hybrids (e.g., 1-{1-phenyl-...piperidine-4-carboxylic acid) exhibit improved solubility and pharmacokinetic profiles compared to the parent carboxylic acid .

Biological Activity :

  • Derivatives with arylurea or thioether side chains (e.g., compounds from and ) show potent kinase inhibition (IC₅₀ < 2 μM) and antiproliferative effects, whereas the target compound itself is primarily a synthetic precursor .
  • Chloromethyl analogs (e.g., 4-chloro-6-(chloromethyl)-1-methyl) serve as intermediates for antimicrobial agents, leveraging reactive sites for further functionalization .

Synthetic Utility :

  • The target compound’s carboxylic acid group is pivotal in constructing conjugates (e.g., amides in ), whereas 4-chloro derivatives are preferred for nucleophilic aromatic substitution reactions .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS No. 1095822-30-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific kinases.

  • Chemical Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • SMILES Notation : c12c(n(C)nc1)ncnc2C(=O)O
  • InChI Key : MDL#

Kinase Inhibition

Research indicates that derivatives of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibit significant inhibitory effects on various kinases, which are critical in cancer progression. For instance, studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.

  • EGFR Inhibition : A study reported that compound 12b (a derivative of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine) demonstrated potent EGFR inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests a promising avenue for targeted cancer therapies.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer).

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
Other CompoundsA549Varied

These findings indicate that certain derivatives can effectively inhibit cell growth and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine derivatives is heavily influenced by their structural modifications. Research has identified specific groups that enhance potency:

  • N1 and N4 Substituents : The incorporation of bulky groups at N1 or hydrophobic aryl groups at C3 has shown to improve kinase inhibition .
  • Hydroxamate Derivatives : These have been identified as selective inhibitors for specific kinases like Csk, further emphasizing the importance of structural variations in enhancing biological activity .

Study on Src Kinase Inhibition

A series of pyrazolo[3,4-D]pyrimidine derivatives were synthesized and evaluated for Src kinase inhibitory activities. Among them:

  • Compound 6b exhibited the strongest activity with an IC50 value of 0.47 µM.
  • Other compounds showed modest inhibition ranging from 5.1 to 6.5 µM .

This study highlights the potential application of these compounds in treating cancers associated with aberrant Src kinase activity.

Q & A

Q. What are the established synthetic methodologies for preparing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and its intermediates?

The synthesis typically involves cyclization reactions starting from aminopyrazole carboxylate precursors. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes reflux with formamide (HCONH₂) to form pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be further functionalized . Fluorinated derivatives are synthesized via nucleophilic substitution using fluorobenzoyl chlorides under anhydrous conditions . Key steps include controlling reaction time (e.g., 10-hour reflux) and purification via recrystallization from DMF .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) to verify substituent positions and ring connectivity. IR spectroscopy identifies carbonyl (C=O, 1680–1720 cm⁻¹) and amine groups. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography provides definitive proof of regiochemistry in ambiguous cases .

Advanced Research Questions

Q. How can researchers optimize cyclization efficiency in pyrazolo[3,4-d]pyrimidine synthesis?

Cyclization yields depend on solvent polarity and temperature. Using formamide as both solvent and reagent at 80–100°C promotes ring closure through in-situ dehydration . For electron-deficient substrates, adding catalytic p-toluenesulfonic acid (10 mol%) improves cyclization rates by 30–40% . Microwave-assisted synthesis (100°C, 30 min) reduces reaction time compared to traditional reflux methods .

Q. How should contradictory biological activity data between in vitro and cell-based assays be analyzed?

Discrepancies often arise from differential cell permeability or metabolic stability. For instance, 4-amino derivatives show potent enzyme inhibition (IC₅₀ 50 nM) but reduced cellular activity due to poor membrane penetration . Researchers should conduct parallel assays measuring intracellular compound concentrations and metabolite profiles. Adjusting logP through ester prodrugs (e.g., methyl carboxylate derivatives) enhances cellular uptake by 5–8 fold .

Q. What strategies resolve regiochemical ambiguity in N-substituted pyrazolo[3,4-d]pyrimidine derivatives?

Regioselectivity is controlled through steric and electronic factors. Bulky substituents at position 1 favor formation of the 4-carboxylic acid isomer (70:30 ratio) . Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential attack at less hindered nitrogen centers . X-ray crystallography of intermediates (e.g., chloroethyl derivatives) provides empirical confirmation of substitution patterns .

Methodological Considerations

  • Handling Safety : Use fume hoods and personal protective equipment (PPE) when handling intermediates like α-chloroacetamides. Immediate decontamination protocols are required for spills .
  • Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries to confirm purity and structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.